Butyl viologen

Catalog No.
S15249687
CAS No.
47082-19-9
M.F
C18H26N2+2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl viologen

CAS Number

47082-19-9

Product Name

Butyl viologen

IUPAC Name

1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium

Molecular Formula

C18H26N2+2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H26N2/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2/h7-10,13-16H,3-6,11-12H2,1-2H3/q+2

InChI Key

IYBJGKAWHHFZSQ-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC

Butyl viologen, chemically known as 1,1'-butyl-4,4'-bipyridinium, is a member of the viologen family characterized by its distinctive structure comprising two pyridine rings connected by a butyl group. This compound is typically encountered in its dicationic form, where it carries a positive charge on both nitrogen atoms of the bipyridine moiety. Butyl viologen is recognized for its vibrant color changes and electrochemical properties, making it a subject of interest in various fields including materials science and electrochemistry.

, particularly involving redox processes. In aqueous solutions, it can be reduced to form radical cations and subsequently to its neutral state. The reduction processes are reversible and can lead to distinct color changes due to the formation of different species:

  • Reduction Steps:
    • The first reduction step converts butyl viologen dication (V²⁺) to a radical cation (V•⁺).
    • A second reduction leads to the neutral species (V⁰), which exhibits a different color compared to the dication.

These reactions are crucial in applications such as electrochromic devices, where the color change is utilized for visual displays .

Butyl viologen can be synthesized through several methods, primarily involving the reaction of 4,4'-bipyridine with butyl halides. Common synthesis routes include:

  • Zincke Reaction: This method involves an SN2 reaction where 4,4'-bipyridine reacts with butyl bromide or iodide in the presence of a base.
  • Menshutkin Reaction: Another approach involves the reaction of 4,4'-bipyridine with a butyl amine in an appropriate solvent under heat.
  • Electrochemical Synthesis: This method allows for the generation of butyl viologen directly from its precursors using electrochemical techniques .

Toxicity LevelButyl ViologenDicationElectrochromic devices, sensorsModerateMethyl ViologenDicationHerbicide, electrochromic devicesHighPropyl ViologenDicationRedox flow batteriesModerateOctyl ViologenDicationIon-selective membranesLow

Butyl viologen's unique combination of properties—such as moderate toxicity and specific electrochemical behavior—distinguishes it from these similar compounds, making it particularly valuable in niche applications within technology and materials science .

Studies on butyl viologen interactions reveal its capacity for forming complexes with various molecules. For instance:

  • Host-Guest Chemistry: Butyl viologen can interact with macrocyclic compounds such as cucurbiturils, leading to the formation of supramolecular structures through non-covalent interactions .
  • Ion Exchange Properties: Its ability to undergo ion exchange reactions enhances its utility in applications like ion-selective membranes and sensors .

Several compounds share structural and functional similarities with butyl viologen. These include:

  • Methyl Viologen: A more common derivative that is often used in similar applications but tends to be more toxic.
  • Propyl Viologen: Similar properties with variations in solubility and reactivity.
  • Octyl Viologen: Exhibits longer alkyl chains leading to different physical properties and potential applications.

Comparison Table

CompoundStructure Type

Alkylation Techniques for Viologen Quaternization

The synthesis of butyl viologen centers on the quaternization of 4,4′-bipyridine with butyl halides. In a representative procedure, 4,4′-bipyridine is dissolved in acetone and reacted with 1-bromobutane at 60°C under nitrogen for 8 hours. This solvent choice leverages acetone’s ability to dissolve 4,4′-bipyridine while allowing the monoalkylated product to precipitate, simplifying purification. Nuclear magnetic resonance (NMR) and mass spectroscopy confirm the formation of mono-butyl viologen, characterized by distinct shifts for the butyl chain and bipyridinium core.

A critical challenge in this process is avoiding di-substitution, particularly for longer alkyl chains like butyl. Due to their organic nature, butyl viologens remain soluble in acetone longer, increasing the likelihood of secondary alkylation. To mitigate this, high concentrations of 4,4′-bipyridine are employed, driving precipitation of the monoalkylated product and reducing di-substituted byproducts. Comparative studies with methyl and ethyl viologens reveal that butyl derivatives require stricter control over reaction stoichiometry and solvent polarity to maintain selectivity.

Table 1: Alkylation Conditions for Viologen Derivatives

Alkyl HalideSolventTemperature (°C)Reaction Time (h)Yield (%)
1-BromobutaneAcetone60841
IodomethaneAcetone60845
IodoethaneAcetone60843

Post-Synthetic Modification Approaches

Post-synthetic functionalization of butyl viologen aims to enhance its electrochemical stability or introduce catalytic moieties. One explored route involves attaching polyethylene glycol (PEG) chains to the viologen core to improve solubility and redox reversibility. However, attempts to graft PEG via nucleophilic substitution have been hindered by trace water, which promotes hydrolysis over desired coupling. Alternative strategies include sulfonation, where butyl viologen is reacted with propargyl sulfonate esters to introduce sulfonic acid groups, as demonstrated in related viologen systems. This modification not only stabilizes the radical cation form but also enables use in aqueous electrolytes.

Recent advances in supramolecular chemistry have utilized butyl viologen as a guest molecule in host-guest complexes. For instance, carboxyl-functionalized viologens form stable complexes with cucurbiturils via hydrogen bonding and π-π interactions. While these studies focus on phenyl-substituted viologens, analogous principles could apply to butyl derivatives, enabling tailored materials for catalysis or sensing.

Scalability and Green Chemistry Considerations

Scalable synthesis of butyl viologen demands solvent selection, energy efficiency, and waste reduction. Acetone, while effective, poses environmental concerns due to volatility and toxicity. Emerging methods adopt water or ionic liquids as greener alternatives, though these require optimization to maintain reaction rates. Catalyst-free approaches, such as quaternization-induced polymerization, eliminate the need for transition metals, reducing costs and purification steps. For example, propargyl halides react directly with 4,4′-bipyridine at elevated temperatures (100°C) to form cross-linked polymers, though this energy-intensive process may offset sustainability gains.

Precipitation-driven purification, as employed in mono-butyl viologen synthesis, enhances scalability by avoiding chromatography. Additionally, flow chemistry systems could further improve yield and consistency by ensuring precise control over reaction parameters.

Table 2: Green Chemistry Metrics for Viologen Synthesis

ParameterConventional MethodImproved Method
SolventAcetoneWater/Ionic Liquids
CatalystNot requiredNot required
Energy Input (Temperature)60–100°C30–60°C
Byproduct ManagementPrecipitationIn situ polymerization

Cucurbituril-Based Recognition Systems

Cucurbituril-based host systems demonstrate exceptional affinity for butyl viologen through multiple recognition mechanisms [5] [2] [6]. The interaction between cucurbit [7]uril and butyl viologen results in the formation of a novel pseudorotaxane complex with a 2:1 host-to-guest stoichiometry, where cucurbit [7]uril beads are localized on the aliphatic chain to combine with the N+ centers through non-covalent bonds [2]. This assembly exhibits significantly enhanced thermal stability, stronger absorption bands, and superior oxidation ability compared to the free butyl viologen compound [2].

The recognition mechanism varies significantly with different cucurbituril homologs [5] [6]. Cucurbit [8]uril preferentially binds to the aromatic bipyridinium nucleus of short-chain viologens through favorable ion-dipole interactions, while longer chain analogs exhibit different interaction modes due to hydrophobic interactions between terminal alkyl substituents and the host cavity [6]. The binding constants for viologen-cucurbit [8]uril complexes typically range from 10⁴ to 10⁵ M⁻¹, demonstrating strong host-guest affinity [9] [6].

Cucurbit [10]uril systems present particularly interesting behavior with butyl viologen derivatives [11] [12]. The larger cavity of cucurbit [10]uril enables the formation of host-stabilized charge-transfer complexes through folding mechanisms, where naphthyl or viologen units fold back onto their corresponding donor-acceptor moieties to form inclusion complexes [11]. These systems demonstrate the formation of 2D supramolecular organic frameworks with high internal periodicity and long-range order [11].

Table 1: Host-Guest Recognition Systems for Butyl Viologen

Host SystemGuestStoichiometryBinding Constant (M⁻¹)Recognition ModeKey Properties
Cucurbit [7]urilButyl Viologen (BV²⁺)2:1 (CB [7]:BV)~10⁴ - 10⁵Alkyl chain inclusionHigher thermal stability, stronger absorption
Cucurbit [8]urilButyl Viologen (BV²⁺)1:1~10⁴ - 10⁵Bipyridinium inclusionIon-dipole interactions
Cucurbit [10]urilButyl Viologen (BV²⁺)1:1~10⁵ - 10⁶Full viologen inclusionHost-stabilized charge transfer
para-Dicyclohexanocucurbit [7]urilButyl Viologen (BV⁺)1:1 [13]pseudorotaxaneNot specifiedSelective alkyl chain inclusionEnthalpy-driven binding
α,α′,δ,δ′-tetramethylcucurbit [7]urilButyl Viologen (BV⁺)1:1 [13]pseudorotaxaneNot specifiedSelective alkyl chain inclusionEnthalpy-driven binding

The thermodynamic parameters governing these host-guest interactions reveal predominantly enthalpy-driven processes [3] [4]. Isothermal titration calorimetry studies demonstrate that the host-guest binding processes are exclusively enthalpy-driven, with significant enthalpic contributions ranging from -12 to -21 kcal/mol for various cucurbituril-viologen systems [14] [15]. The entropic contributions are generally small and often unfavorable, indicating substantial reorganization during complex formation [16] [14].

Polymeric Supramolecular Crystals

The formation of polymeric supramolecular crystals represents a distinctive feature of butyl viologen host-guest systems [3] [4]. In solid-state structures, butyl viologen guests and cucurbituril hosts form extensive polymeric networks through multiple non-covalent interactions, including host-guest interactions, π-π stacking interactions, and metal-host coordination [3] [4]. These interactions create three-dimensional supramolecular architectures with remarkable structural complexity and functional properties.

The crystal structure analysis of butyl viologen complexes with para-dicyclohexanocucurbit [7]uril and α,α′,δ,δ′-tetramethylcucurbit [7]uril reveals that the butyl chain is selectively encapsulated into the host cavities while the bipyridinium group resides outside the host portals, forming [13]pseudorotaxane structures [3] [4]. These assemblies demonstrate enhanced rigidity and reduced crystallizability compared to the free viologen compound, indicating significant structural modifications upon complexation [2] [3].

The supramolecular networks exhibit distinctive photochromic and vapochromic properties [17] [18]. Under ultraviolet light stimulation, these systems undergo electron transfer from electron-rich components to the electron-deficient viologen units, generating colored radicals [17] [18]. The intensive intermolecular hydrogen bonding networks contribute to proton conductivity values reaching 1.06 × 10⁻³ S cm⁻¹ in water at 90°C [18].

Table 2: Supramolecular Assembly Properties of Butyl Viologen Systems

SystemAssembly TypeKey InteractionsStructural FeaturesStability EnhancementApplications
BV-CB [7] PseudorotaxaneThreading ComplexHost-guest, Non-covalentCB [7] beads on alkyl chainHigher rigidity, lower crystallizabilityFunctional materials
BV-Cy2Q [7] ComplexPolymeric Supramolecular CrystalHost-guest, π-π stacking, metal coordinationMultiple non-covalent networksEnhanced thermal stabilitySensor applications
BV-TMeQ [7] ComplexPolymeric Supramolecular CrystalHost-guest, π-π stacking, metal coordinationMultiple non-covalent networksEnhanced thermal stabilitySensor applications
Viologen π-π StackingType II π-aggregatesπ-π stacking, intermolecular ETParallel stacked arrangementElectronic couplingConductive materials
Viologen Radical DimersPimer FormationDispersion forces, π-bondingFace-to-face radical pairingEquilibrium distance ~3.3 ÅMagnetic materials

The construction of Type II-stacking viologen π-aggregates through bottom-up self-assembly strategies demonstrates the versatility of these systems [19] [20]. These structures are formed through inorganic skeleton-directed intercalation and intermolecular non-covalent interactions, resulting in photochromic semiconductors with unique electronic properties [19] [20]. The abnormally invariant conductivities observed after photoinduced electron transfer break conventional expectations and are attributed to approximate electronic couplings before and after electron transfer between Type II-stacking viologen π-aggregates [19] [20].

Non-Covalent Interaction Networks

The supramolecular behavior of butyl viologen is governed by an intricate network of non-covalent interactions that operate synergistically to determine structural and functional properties [21] [22] [23]. These interactions encompass hydrogen bonding, π-π stacking, ion-dipole interactions, hydrophobic effects, electrostatic forces, and van der Waals dispersion forces, each contributing distinct energetic and geometric constraints to the overall assembly process [22] [23] [24].

Hydrogen bonding interactions play a crucial role in crystal packing stabilization and the formation of extended supramolecular networks [18] [23]. The intensive intermolecular hydrogen bonding networks observed in viologen-derived supramolecular systems contribute significantly to their mechanical stability and functional properties, including proton conduction capabilities [18]. These interactions typically exhibit moderate temperature dependence and operate over distances ranging from 1.8 to 3.0 Å [22].

π-π stacking interactions represent one of the most significant non-covalent forces in viologen chemistry, particularly in the formation of radical dimers and extended aggregates [25] [26] [24]. The viologen cation radical pimer formation demonstrates that dispersion forces dominate the interaction between radicals, rationalizing the insensitivity of bonding interactions to substituent effects [26]. These interactions overcome Coulombic repulsion between cationic species through attractive dispersion forces that exceed typical small molecule interactions [26] [24].

The microscopic investigation of van der Waals interactions in viologen systems reveals equilibrium distances of approximately 3.3 Å with dissociation energies of 45 kJ/mol for radical dimer formation [24]. Dynamical correlation effects are decisive in observing bonding regimes, while both dispersion interactions and environmental effects are required to overcome Coulomb repulsion in doubly-charged species [24].

Table 3: Non-Covalent Interaction Networks in Butyl Viologen Chemistry

Interaction TypePrimary Role in BV SystemsTypical Strength (kJ/mol)Distance Range (Å)Temperature DependenceKey Examples in Literature
Hydrogen BondingCrystal packing stabilization10-401.8-3.0ModerateSupramolecular networks
π-π StackingIntermolecular assembly5-203.3-3.8HighViologen radical dimers
Ion-DipoleHost cavity recognition15-502.5-4.0Low-ModerateCB[n]-viologen complexes
HydrophobicAlkyl chain inclusion2-103.5-5.0HighLong-chain viologen inclusion
ElectrostaticCharge-based recognition100-4002.0-6.0LowViologen-anion pairing
van der Waals/DispersionRadical dimer formation1-103.0-5.0ModeratePimer bond formation

The synergistic effect of hydrophobic and hydrogen bonding interactions drives the formation of charge-transfer aggregates in viologen systems [23]. The delicate balance between hydrophobicity of alkyl chains and intermolecular hydrogen bonding interactions between functional groups proves instrumental in driving supramolecular aggregation [23]. These pH-dependent charge-transfer aggregates demonstrate excellent stability in water and disaggregate at physiological pH, making them suitable scaffolds for controlled release applications [23].

Thin-Film Deposition Methodologies

Butyl viologen films for electrochromic applications can be deposited through several methodologies, each offering distinct advantages in terms of film quality, uniformity, and device performance. The selection of deposition technique significantly influences the electrochromic properties and operational stability of the resulting devices.

XLogP3

4

Exact Mass

270.209598838 g/mol

Monoisotopic Mass

270.209598838 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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